N,N'-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of two 3-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 3-Chlorophenyl Groups:
Introduction of Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N3,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and research focus.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~5~-BIS(3-CHLORO-4-FLUOROPHENYL)-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXAMIDE: This compound shows similar inhibitory activity due to the presence of 3-chloro and 4-fluoro substitutions.
1,4-Dihydropyridines: These compounds are known for their multifunctional activities, including antihypertensive and anticancer properties.
Uniqueness
N~3~,N~5~-BIS(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14Cl2N4O2 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-N,5-N-bis(3-chlorophenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-24-16(18(26)22-14-7-3-5-12(20)9-14)10-15(23-24)17(25)21-13-6-2-4-11(19)8-13/h2-10H,1H3,(H,21,25)(H,22,26) |
InChI Key |
HWFFDKDTIUMJOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.